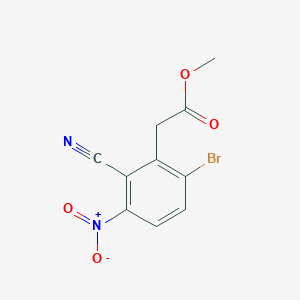![molecular formula C7H6F2N2O B1414477 N-[1-(3,5-Difluoropyridin-2-yl)ethylidene]hydroxylamine CAS No. 1075756-91-0](/img/structure/B1414477.png)
N-[1-(3,5-Difluoropyridin-2-yl)ethylidene]hydroxylamine
Vue d'ensemble
Description
N-[1-(3,5-Difluoropyridin-2-yl)ethylidene]hydroxylamine (N-[1-(3,5-DFPA)EHA]) is a compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is made up of nitrogen, hydrogen and fluorine atoms. The compound has been used in the synthesis of a range of compounds, including drugs, and can be used in the synthesis of other compounds. It has also been used in the study of biochemical and physiological effects. The compound has a number of advantages and limitations for lab experiments, and there are a number of potential future directions for further research.
Applications De Recherche Scientifique
Structural Variations in Metal Complexes
Research has demonstrated the use of donor-functionalized hydroxylamines, closely related to the compound , in forming rare-earth metal complexes. These compounds have been characterized by various analytical methods, revealing different aggregation modes and dynamic behaviors in solution, which are crucial for understanding their potential applications in materials science and catalysis (Hellmann et al., 2009).
Alzheimer’s Disease Research
The compound's structural analogs have been utilized in Alzheimer's disease research, particularly in the development of diagnostic techniques. For instance, a hydrophobic radiofluorinated derivative was used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients, demonstrating the compound's potential in medical imaging and diagnostics (Shoghi-Jadid et al., 2002).
Polymerization Control
Studies on the polymerization of isoprene have shown that solvent effects can significantly influence the control and efficiency of the process. Compounds similar to "N-[1-(3,5-Difluoropyridin-2-yl)ethylidene]hydroxylamine" have been used to improve the control over nitroxide-mediated polymerization, leading to polymers with narrower molecular weight distributions, which is critical in the production of materials with specific properties (Harrisson et al., 2012).
Molecular Dynamics and Coordination Chemistry
Further research highlights include the study of trichloridotris complexes and trinuclear pyridyl functionalized hydroxylaminato complexes of aluminum, gallium, and indium. These studies offer insights into the complexes' molecular dynamics and coordination chemistry, which are valuable for developing new catalytic systems and understanding metal-ligand interactions (Yang, 2012) (Hellmann et al., 2010).
Propriétés
IUPAC Name |
N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c1-4(11-12)7-6(9)2-5(8)3-10-7/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEYUDVESARXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














